molecular formula C38H59BF2N3O3P B10752240 18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate

18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate

Cat. No. B10752240
M. Wt: 685.7 g/mol
InChI Key: IGSUGQSLGYRIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

CLR1501 is synthesized through a series of chemical reactions starting from CLR1404The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of CLR1501 involves large-scale synthesis using the same principles as the laboratory-scale preparation. The process is optimized for yield and purity, ensuring that the compound meets the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions

CLR1501 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescent derivatives, while reduction may produce non-fluorescent forms .

Scientific Research Applications

CLR1501 has a wide range of applications in scientific research:

Mechanism of Action

CLR1501 exerts its effects through selective uptake by cancer cells. The compound targets phospholipid ethers, which are more abundant in cancer cells compared to normal cells. This selective uptake allows CLR1501 to accumulate in cancer cells, making them fluorescent under specific excitation/emission conditions (500/517 nm). The molecular pathways involved include the interaction with cell membrane components and intracellular transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CLR1501

CLR1501 is unique due to its green fluorescence, which provides high contrast in imaging applications. Compared to CLR1502, which has near-infrared fluorescence, CLR1501 is more suitable for certain types of imaging where green fluorescence is preferred. Additionally, CLR1501 exhibits a tumor-to-brain fluorescence ratio similar to that of 5-aminolevulinic acid, making it a valuable tool for fluorescence-guided tumor surgery .

properties

Molecular Formula

C38H59BF2N3O3P

Molecular Weight

685.7 g/mol

IUPAC Name

18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate

InChI

InChI=1S/C38H59BF2N3O3P/c1-44(2,3)31-32-47-48(45,46)33-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-30H,4-19,22,31-33H2,1-3H3

InChI Key

IGSUGQSLGYRIKA-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=C(C=C4)CCCCCCCCCCCCCCCCCCP(=O)([O-])OCC[N+](C)(C)C)(F)F

Origin of Product

United States

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